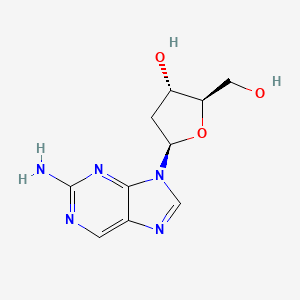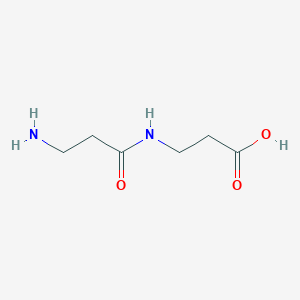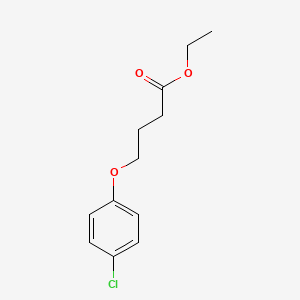
Ethyl 4-(4-chlorophenoxy)butanoate
Descripción general
Descripción
Ethyl 4-(4-chlorophenoxy)butanoate is a chemical compound with the CAS Number: 59227-79-1 . It has a molecular weight of 242.7 and its IUPAC name is ethyl 4-(4-chlorophenoxy)butanoate .
Molecular Structure Analysis
The InChI code for Ethyl 4-(4-chlorophenoxy)butanoate is 1S/C12H15ClO3/c1-2-15-12(14)4-3-9-16-11-7-5-10(13)6-8-11/h5-8H,2-4,9H2,1H3 . This code represents the molecular structure of the compound.
Aplicaciones Científicas De Investigación
1. Role in Mutagenicity Studies
Ethyl 4-(4-chlorophenoxy)butanoate-related compounds have been studied for their potential role in mutagenicity. For instance, 2-Chloro-4-(methylthio)butanoic acid, a structurally related compound, has been identified as a mutagen and suspected gastric carcinogen. Research has proposed reactive intermediates, such as 1-methyl-2-thietaniumcarboxylic acid, derived from this compound, which could be associated with its mutagenicity (Jolivette, Kende, & Anders, 1998).
2. Application in Copolymer Synthesis
Ethyl 4-(4-chlorophenoxy)butanoate derivatives have been used in the synthesis of novel copolymers with styrene. These monomers, including phenoxy ring-substituted butyl 2-cyano-3-phenyl-2-propenoates, are synthesized and then copolymerized with styrene. Such copolymers have potential applications in materials science, offering unique physical and chemical properties (Kharas et al., 2016).
3. Environmental Monitoring
This compound and its derivatives have been the subject of studies focused on monitoring environmental contaminants. For example, methods have been developed for the determination of chlorophenoxy acid herbicides and their esters in water and soil, indicating the environmental relevance of these compounds (Butz & Stan, 1993; Rosales-Conrado et al., 2002).
4. Insect Growth Regulation Research
Ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, a similar compound, has been synthesized and studied as an insect growth regulator. It shows potential as a juvenile hormone mimic, which could be an effective insect growth regulator with applications in pest control (Devi & Awasthi, 2022).
5. Synthesis of Chiral Alcohols
The compound has been used in the synthesis of chiral alcohols like Ethyl (S)-4-chloro-3-hydroxy butanoate, a building block for hypercholesterolemia drugs. Studies have explored various microbial reductases for their ability to produce this compound enantioselectively, demonstrating its significance in pharmaceutical synthesis (Jung, Park, Uhm, Kim, & Kim, 2010).
Safety and Hazards
The Material Safety Data Sheet (MSDS) for Ethyl 4-(4-chlorophenoxy)butanoate can be found online . It includes information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and more .
Relevant Papers
One relevant paper discusses the use of a thermostabilized mutant of ketoreductase for the asymmetric reduction of a similar compound, ethyl 4-chloro-3-oxobutanoate . Another paper introduces a method for the detection of ethyl butanoate in exhaled breath, which could be used as a platform for diagnosing COVID-19 . These papers provide some context on the research and applications related to Ethyl 4-(4-chlorophenoxy)butanoate and similar compounds.
Propiedades
IUPAC Name |
ethyl 4-(4-chlorophenoxy)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO3/c1-2-15-12(14)4-3-9-16-11-7-5-10(13)6-8-11/h5-8H,2-4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQSMINXUPJBTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCOC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90326387 | |
| Record name | ethyl 4-(4-chlorophenoxy)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90326387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-chlorophenoxy)butanoate | |
CAS RN |
59227-79-1 | |
| Record name | NSC527511 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527511 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 4-(4-chlorophenoxy)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90326387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



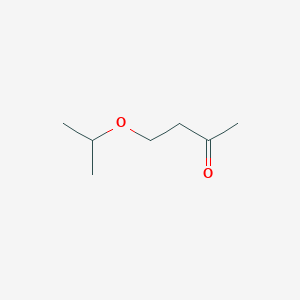
![4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B1582192.png)
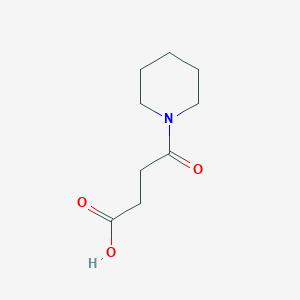






![Methyl n-[(benzyloxy)carbonyl]valyltyrosinate](/img/structure/B1582207.png)


